molecular formula C15H29N3O2 B7919321 N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide

Cat. No.: B7919321
M. Wt: 283.41 g/mol
InChI Key: HLZCZQSDSNGCAH-AWEZNQCLSA-N
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Description

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide is a synthetic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the (S)-2-amino-3-methyl-butyryl group adds chirality to the molecule, making it an interesting subject for stereochemical studies.

Preparation Methods

The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the (S)-2-amino-3-methyl-butyryl group: This step often involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry.

    Attachment of the N-ethyl-acetamide group: This can be done through an acylation reaction using ethyl acetate and suitable reagents.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound can be studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It can be utilized in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide can be compared with other similar compounds, such as:

    N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-acetamide: This compound differs by the presence of a methyl group instead of an ethyl group, which can affect its chemical and biological properties.

    N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-propyl-acetamide: The propyl group introduces additional steric bulk, potentially altering the compound’s interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-5-17(12(4)19)10-13-6-8-18(9-7-13)15(20)14(16)11(2)3/h11,13-14H,5-10,16H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZCZQSDSNGCAH-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C(=O)C(C(C)C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCN(CC1)C(=O)[C@H](C(C)C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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